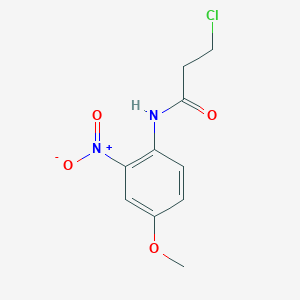
3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide is a chemical compound with the molecular formula C10H11ClN2O4 and a molecular weight of 258.66 . It is a halogenated derivative of a secondary amide bearing an aromatic substituent . This compound is used in the synthetic preparation of antimicrobial agents .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide consists of a propanamide backbone with a chlorine atom on the third carbon. The nitrogen atom in the amide group is bonded to a phenyl ring, which carries a methoxy group at the fourth position and a nitro group at the second position .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide include a predicted melting point of 178.95°C and a predicted boiling point of approximately 478.2°C at 760 mmHg. The compound has a predicted density of approximately 1.4 g/cm³ and a refractive index (n20D) of 1.59 .Scientific Research Applications
Immunomodulatory Potential
N-aryl-3-(indol-3-yl)propanamides, a class of compounds which includes derivatives similar to 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide, have been synthesized and studied for their immunosuppressive activities. These compounds, such as 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, showed significant inhibitory activity in murine splenocytes proliferation assays and mice delayed-type hypersensitivity assays, highlighting their potential in immunomodulation (Giraud et al., 2010).
Nematicidal Properties
Compounds structurally related to 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide have been synthesized and evaluated for nematicidal activity against root knot nematode (Meloidogyne javanica). These include derivatives like 3-(4-chloro/methyl/nitro/methoxy phenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their carbamate derivatives. Incorporation of carbamoyloxy moiety in these compounds enhanced their nematicidal activity, with some showing significant nematode mortality (Kumari, Singh, & Walia, 2014).
Antimicrobial Activity
3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones and similar compounds have been synthesized and tested for their antimicrobial properties. These compounds exhibited potent antimicrobial activity against various microbes like Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating their potential as antimicrobial agents (Halve, Bhadauria, & Dubey, 2007).
Photopolymer and DNA Interactions
A cationic polymer was synthesized using a compound structurally related to 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide, which could switch forms upon light irradiation. This polymer demonstrated the ability to condense and release double-strand DNA, as well as switch antibacterial activity, highlighting its potential in biotechnological applications (Sobolčiak et al., 2013).
Crystal Structure Analysis
The crystal structure of a compound related to 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide, specifically N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamide, has been analyzed. The study of such structures provides valuable insights into the molecular arrangements and interactions important in material sciences and pharmaceuticals (Zukerman-Schpector et al., 2006).
Cancer Research
Several studies have examined derivatives of 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide for their potential in cancer research. These compounds have been evaluated for cytotoxicity against various human cancer cell lines, providing insights into new avenues for anticancer drug development (Pandey et al., 2019), (Pandey et al., 2020).
properties
IUPAC Name |
3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIGDNZKKCTNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

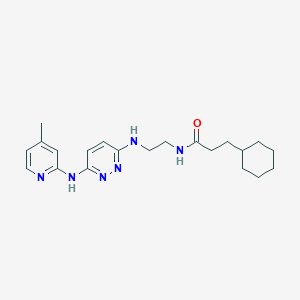
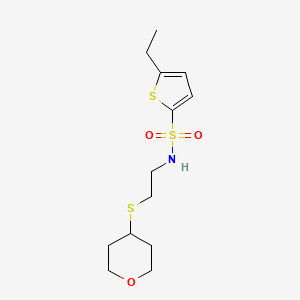
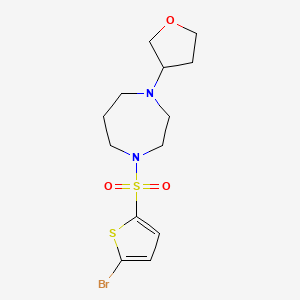
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)
![8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid](/img/structure/B3006290.png)
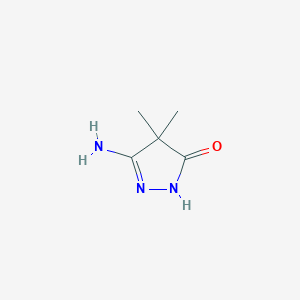
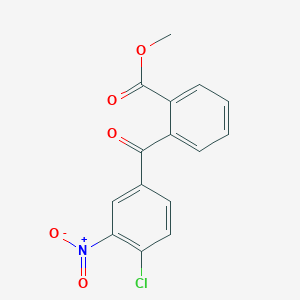
![2-Amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3006295.png)

![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)
![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid](/img/structure/B3006306.png)
